

comparing ST-1006 to previous generation compounds

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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An objective comparison of the novel compound **ST-1006** with its previous generation counterpart, ST-1005, is provided below for researchers, scientists, and drug development professionals. This guide includes a summary of performance data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance Data: ST-1006 vs. ST-1005

The following table summarizes the key performance indicators of **ST-1006** in comparison to the previous generation compound, ST-1005. Data presented are mean values from n=3 independent experiments.

Parameter	ST-1006	ST-1005	Units
Target Kinase IC50	5.2	45.8	nM
Off-Target Kinase 1 IC50	>10,000	850	nM
Off-Target Kinase 2 IC50	8,750	1,200	nM
Cellular Potency (EC50)	25.1	210.5	nM
Oral Bioavailability (Mouse)	45	15	%
Metabolic Stability (HLM)	68	22	% remaining at 60 min

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **ST-1006** and ST-1005 against the target kinase and off-target kinases was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human kinases were incubated with the respective compounds at varying concentrations (0.1 nM to 100 μ M) in the presence of a biotinylated peptide substrate and ATP in a kinase reaction buffer. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC) were added to detect the phosphorylated substrate. The TR-FRET signal was measured on a microplate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Potency Assay

The cellular potency of the compounds was assessed in a human cancer cell line known to be dependent on the target kinase signaling pathway. Cells were seeded in 96-well plates and treated with a serial dilution of **ST-1006** or ST-1005 for 72 hours. Cell viability was determined using a resazurin-based assay. The fluorescence intensity, which is proportional to the number of viable cells, was measured. EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Mice

The oral bioavailability of **ST-1006** and ST-1005 was evaluated in male BALB/c mice. A single dose of each compound (10 mg/kg) was administered via oral gavage. Blood samples were collected at predetermined time points (0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Plasma concentrations of the compounds were quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The area under the curve (AUC) for oral and intravenous administration was used to calculate the oral bioavailability.

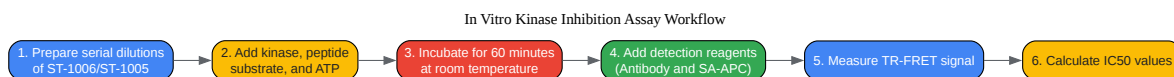
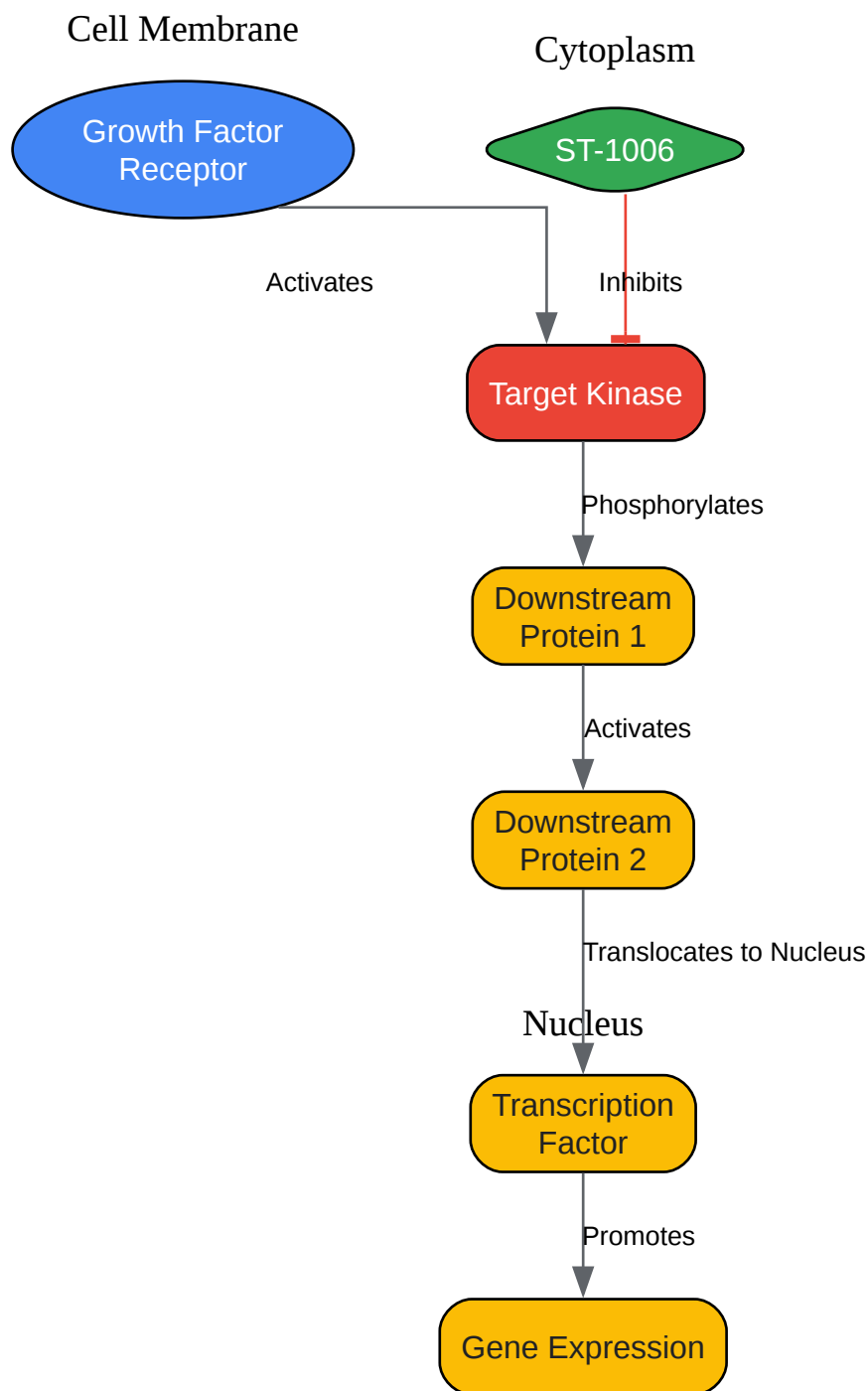
Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes (HLM). **ST-1006** and ST-1005 were incubated with HLM in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile. The concentration of the parent compound remaining was quantified by LC-MS/MS. The percentage of the compound remaining at 60 minutes was calculated relative to the 0-minute time point.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway targeted by **ST-1006** and ST-1005.



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